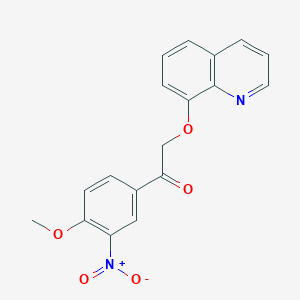
(3Z,5E)-2-amino-4-cyclopropyl-6-(4-methoxyphenyl)hexa-1,3,5-triene-1,1,3-tricarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z,5E)-2-amino-4-cyclopropyl-6-(4-methoxyphenyl)hexa-1,3,5-triene-1,1,3-tricarbonitrile is a synthetic organic compound characterized by its complex structure, which includes a cyclopropyl group, a methoxyphenyl group, and multiple nitrile groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3Z,5E)-2-amino-4-cyclopropyl-6-(4-methoxyphenyl)hexa-1,3,5-triene-1,1,3-tricarbonitrile typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the cyclopropyl group: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.
Introduction of the methoxyphenyl group: This step may involve a Friedel-Crafts alkylation or acylation reaction.
Formation of the triene system: This can be accomplished through a series of elimination and addition reactions.
Introduction of the nitrile groups: This step may involve the use of cyanation reagents such as sodium cyanide or potassium cyanide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
(3Z,5E)-2-amino-4-cyclopropyl-6-(4-methoxyphenyl)hexa-1,3,5-triene-1,1,3-tricarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst or using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or sodium methoxide for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3Z,5E)-2-amino-4-cyclopropyl-6-(4-methoxyphenyl)hexa-1,3,5-triene-1,1,3-tricarbonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential pharmacological properties. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of (3Z,5E)-2-amino-4-cyclopropyl-6-(4-methoxyphenyl)hexa-1,3,5-triene-1,1,3-tricarbonitrile would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3Z,5E)-2-amino-4-cyclopropyl-6-(4-hydroxyphenyl)hexa-1,3,5-triene-1,1,3-tricarbonitrile: Similar structure but with a hydroxy group instead of a methoxy group.
(3Z,5E)-2-amino-4-cyclopropyl-6-(4-chlorophenyl)hexa-1,3,5-triene-1,1,3-tricarbonitrile: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The uniqueness of (3Z,5E)-2-amino-4-cyclopropyl-6-(4-methoxyphenyl)hexa-1,3,5-triene-1,1,3-tricarbonitrile lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
(3Z,5E)-2-amino-4-cyclopropyl-6-(4-methoxyphenyl)hexa-1,3,5-triene-1,1,3-tricarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c1-24-16-7-2-13(3-8-16)4-9-17(14-5-6-14)18(12-22)19(23)15(10-20)11-21/h2-4,7-9,14H,5-6,23H2,1H3/b9-4+,18-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUNSHOAOYNRIG-YSKFLCQSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=C(C#N)C(=C(C#N)C#N)N)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=C(\C#N)/C(=C(C#N)C#N)N)/C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl (4Z)-1-(2-methoxyethyl)-2-methyl-4-[(3-nitrophenyl)methylidene]-5-oxopyrrole-3-carboxylate](/img/structure/B4897808.png)
![10-[(4-chlorophenyl)methyl]-7,8-dimethyl-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazole;hydrochloride](/img/structure/B4897814.png)

![6-amino-2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid](/img/structure/B4897838.png)
![1-[(4-butoxyphenyl)methyl]-4-methylpiperazine](/img/structure/B4897839.png)
![5-(4-Chlorophenyl)-3-(2-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazole](/img/structure/B4897847.png)
![2-[(3-fluorophenoxy)methyl]-N-(2-methoxyethyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B4897868.png)
![2-[1-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-1-oxopropan-2-yl]isoindole-1,3-dione](/img/structure/B4897871.png)

![4-(5-{[(5E)-1-(3-Bromophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}furan-2-YL)-3-methylbenzoic acid](/img/structure/B4897885.png)
![4-Methyl-2-[(6-methylquinazolin-4-yl)amino]pentanoic acid;hydrochloride](/img/structure/B4897893.png)
![1-Methyl-4-[4-[4-(4-methylpiperazin-1-yl)sulfonylphenoxy]phenyl]sulfonylpiperazine](/img/structure/B4897901.png)

![N-(4-bromophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B4897914.png)
